2'-OMe-dmf-G-CE-Phosphoramidite

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2'-OMe-dmf-G-CE-Fosforamidita: es un monómero de fosforamidita utilizado en la síntesis de oligonucleótidos. Este compuesto es particularmente valioso en el campo de la biología molecular debido a su capacidad para introducir modificaciones 2'-O-metil en los ribonucleótidos, mejorando su resistencia a las nucleasas y su afinidad de unión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 2'-OMe-dmf-G-CE-Fosforamidita implica la protección de la base nucleótida de la guanosina seguida de la introducción del grupo 2'-O-metil. Los pasos clave incluyen:

Protección del grupo 5'-hidroxilo: utilizando cloruro de dimetoxitritilo (DMT-Cl).

Protección del grupo 2'-hidroxilo: con un grupo metil utilizando yoduro de metilo (MeI) en presencia de una base.

Protección de la base guanina: con dimetilformamida (dmf).

Introducción del grupo fosforamidita: utilizando β-cianoetil diisopropilclorofosforamidita

Métodos de producción industrial: La producción industrial de 2'-OMe-dmf-G-CE-Fosforamidita sigue rutas sintéticas similares pero a mayor escala. El proceso involucra:

Reacciones por lotes: en grandes reactores.

Purificación: utilizando técnicas cromatográficas.

Control de calidad: para garantizar una alta pureza y eficiencia de acoplamiento

Análisis De Reacciones Químicas

Tipos de reacciones: 2'-OMe-dmf-G-CE-Fosforamidita principalmente experimenta:

Reacciones de sustitución: durante la síntesis de oligonucleótidos.

Reacciones de desprotección: para eliminar los grupos protectores después de la síntesis

Reactivos y condiciones comunes:

Reacciones de sustitución: Uso de sintetizadores automáticos de oligonucleótidos con reactivos como acetonitrilo y activadores.

Reacciones de desprotección: Uso de soluciones de hidróxido de amonio o metilamina

Productos principales: El producto principal formado es el oligonucleótido con modificaciones 2'-O-metil, lo que mejora la estabilidad y la afinidad de unión .

Aplicaciones Científicas De Investigación

Química: 2'-OMe-dmf-G-CE-Fosforamidita se utiliza en la síntesis de oligonucleótidos modificados para diversas aplicaciones, incluidos los oligonucleótidos antisentido y el siRNA .

Biología: En biología molecular, se utiliza para crear moléculas de ARN resistentes a las nucleasas para el silenciamiento génico y otras aplicaciones .

Industria: En la industria biotecnológica, se utiliza para la síntesis a gran escala de oligonucleótidos modificados para fines de investigación y terapéuticos .

Mecanismo De Acción

2'-OMe-dmf-G-CE-Fosforamidita ejerce sus efectos incorporando modificaciones 2'-O-metil en los oligonucleótidos. Esta modificación:

Aumenta la resistencia a las nucleasas: Protege al oligonucleótido de la degradación por las nucleasas.

Mejora la afinidad de unión: Aumenta la estabilidad térmica del dúplex ARN-ARN

Comparación Con Compuestos Similares

Compuestos similares:

- 2'-OMe-A-CE Fosforamidita

- 2'-OMe-C-CE Fosforamidita

- 2'-OMe-U-CE Fosforamidita

- 2'-OMe-iPr-Pac-G-CE Fosforamidita .

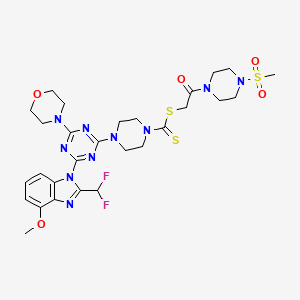

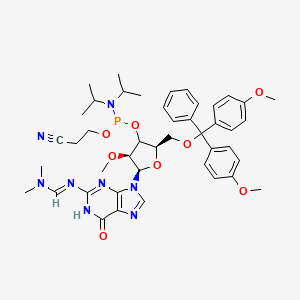

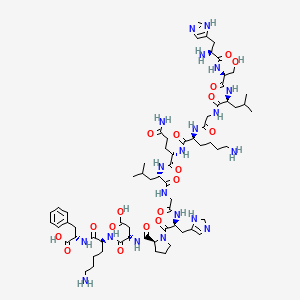

Propiedades

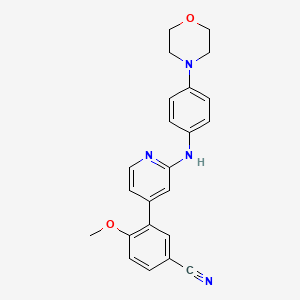

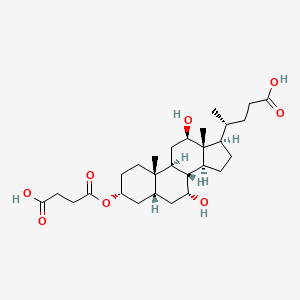

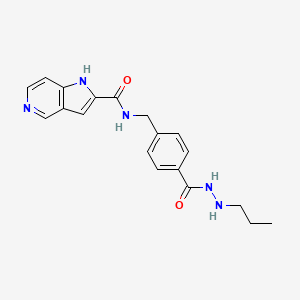

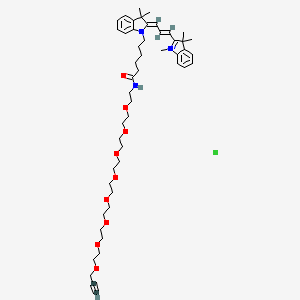

Fórmula molecular |

C44H55N8O8P |

|---|---|

Peso molecular |

854.9 g/mol |

Nombre IUPAC |

N'-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |

InChI |

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)/b47-27+/t36-,38?,39+,42-,61?/m1/s1 |

Clave InChI |

ZGDBCILCTOHNAB-PJNRPICNSA-N |

SMILES isomérico |

CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1OC)N2C=NC3=C2N=C(NC3=O)/N=C/N(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

SMILES canónico |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tetrasodium;7-anilino-4-hydroxy-3-[[6-sulfonato-4-[[6-sulfonato-4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12371567.png)

![(2S)-2-[(2R,5R,6R)-6-ethyl-2-hydroxy-5-(2-methylpropyl)oxan-2-yl]-2-hydroxy-N-[(3S,4S,13S,19R)-17-hydroxy-8,13,14-trimethyl-2,6,9,12,15,18-hexaoxo-4-propan-2-yl-5-oxa-1,8,11,14,17,23-hexazabicyclo[17.4.0]tricosan-3-yl]propanamide](/img/structure/B12371571.png)

![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)

![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)